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molecular formula C8H5F6NO2 B7813666 3,4-Bis(trifluoromethoxy)aniline

3,4-Bis(trifluoromethoxy)aniline

Cat. No. B7813666
M. Wt: 261.12 g/mol
InChI Key: DFVFCCAXCLPFMT-UHFFFAOYSA-N
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Patent
US04956370

Procedure details

291 g of the 3,4-bistrifluoromethoxynitrobenzene thus obtained were hydrogenated with 20 bar of hydrogen in the course of 3 hours at 40° C. in 500 ml of methanol with the addition of 10 g of Raney nickel. After filtering off the catalyst with suction, the filtrate was fractionally distilled and 242 g of 3,4-bistrifluoromethoxyaniline were obtained.
Name
3,4-bistrifluoromethoxynitrobenzene
Quantity
291 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[O:3][C:4]1[CH:5]=[C:6]([N+:15]([O-])=O)[CH:7]=[CH:8][C:9]=1[O:10][C:11]([F:14])([F:13])[F:12].[H][H]>CO.[Ni]>[F:1][C:2]([F:18])([F:19])[O:3][C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:9]=1[O:10][C:11]([F:12])([F:13])[F:14])[NH2:15]

Inputs

Step One
Name
3,4-bistrifluoromethoxynitrobenzene
Quantity
291 g
Type
reactant
Smiles
FC(OC=1C=C(C=CC1OC(F)(F)F)[N+](=O)[O-])(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst with suction
DISTILLATION
Type
DISTILLATION
Details
the filtrate was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=C(N)C=CC1OC(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 242 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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